4-Fluoro-5-iodo-2-methylanisole

Description

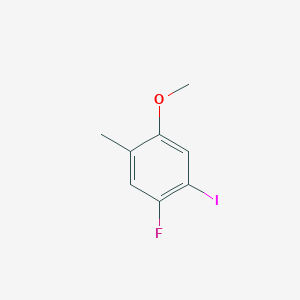

4-Fluoro-5-iodo-2-methylanisole is an aromatic compound with the molecular formula C8H8FIO It is a derivative of benzene, where the hydrogen atoms are substituted with fluorine, iodine, methoxy, and methyl groups

Properties

IUPAC Name |

1-fluoro-2-iodo-4-methoxy-5-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FIO/c1-5-3-6(9)7(10)4-8(5)11-2/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSCRXLNFUWALFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1OC)I)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FIO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Fluoro-5-iodo-2-methylanisole can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. The general synthetic route includes:

Nitration: Introduction of a nitro group to the benzene ring.

Reduction: Conversion of the nitro group to an amino group.

Diazotization: Formation of a diazonium salt from the amino group.

Sandmeyer Reaction: Replacement of the diazonium group with iodine.

Methoxylation: Introduction of the methoxy group.

Fluorination: Introduction of the fluorine atom.

Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the above synthetic steps, with optimization for yield and purity. The reaction conditions are carefully controlled to ensure the desired product is obtained with minimal by-products.

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-5-iodo-2-methylanisole undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution.

Oxidation: The methoxy group can be oxidized to form a carbonyl group.

Reduction: The aromatic ring can undergo reduction to form cyclohexane derivatives.

Common Reagents and Conditions:

Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen atmosphere.

Major Products:

Substitution: Formation of azido or cyano derivatives.

Oxidation: Formation of aldehydes or ketones.

Reduction: Formation of cyclohexane derivatives.

Scientific Research Applications

4-Fluoro-5-iodo-2-methylanisole has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential use in drug development and as a radiolabeling agent.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Fluoro-5-iodo-2-methylanisole involves its interaction with specific molecular targets. The fluorine and iodine atoms can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The methoxy group can engage in hydrogen bonding and other polar interactions, while the methyl group can contribute to hydrophobic interactions. These interactions collectively determine the compound’s behavior in various chemical and biological contexts.

Comparison with Similar Compounds

- 1-Fluoro-4-iodo-2-methoxybenzene

- 1-Fluoro-5-iodo-2-methoxy-4-methylbenzene

- 1-Fluoro-2-iodo-3-methoxy-4-methylbenzene

Comparison: 4-Fluoro-5-iodo-2-methylanisole is unique due to the specific positioning of its substituents, which influences its chemical reactivity and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns in substitution and oxidation reactions, as well as distinct interactions in biological systems.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

Biological Activity

4-Fluoro-5-iodo-2-methylanisole is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of both fluorine and iodine substituents on an anisole framework. The molecular formula is , and its unique combination of halogens may influence its reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : This compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as inflammation and cancer progression.

- Receptor Modulation : It may interact with various receptors, including those involved in neurotransmission or hormonal regulation, leading to altered physiological responses.

- Radical Scavenging : The presence of halogens can enhance the compound's ability to scavenge free radicals, contributing to antioxidant properties.

Study 1: Anticancer Activity

A study investigated the anticancer properties of this compound in vitro against various cancer cell lines. Results indicated that the compound significantly inhibited cell proliferation in a dose-dependent manner. The mechanism was linked to the induction of apoptosis via the activation of caspase pathways.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | 15 | Caspase activation |

| MCF7 (Breast) | 20 | Apoptosis induction |

| HeLa (Cervical) | 18 | Cell cycle arrest |

Study 2: Anti-inflammatory Effects

Another study assessed the anti-inflammatory effects of this compound using a murine model of inflammation. The compound was administered prior to inducing inflammation, and results showed a significant reduction in pro-inflammatory cytokines.

| Cytokine | Control (pg/mL) | Treated (pg/mL) |

|---|---|---|

| TNF-alpha | 250 | 120 |

| IL-6 | 300 | 150 |

| IL-1β | 200 | 100 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.